3-Carboethoxy-3'-morpholinomethyl benzophenone

描述

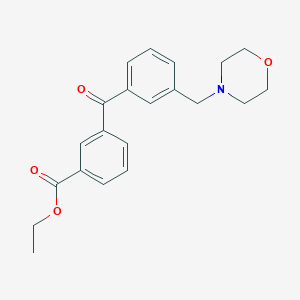

3-Carboethoxy-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.42 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a morpholinomethyl group and a carboethoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboethoxy-3’-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Benzophenone, morpholine, ethyl chloroformate.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Procedure: Benzophenone is first reacted with morpholine to form the morpholinomethyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

3-Carboethoxy-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the morpholinomethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized benzophenone derivatives.

Reduction: Reduced benzophenone derivatives.

Substitution: Substituted benzophenone derivatives with various functional groups.

科学研究应用

3-Carboethoxy-3’-morpholinomethyl benzophenone is utilized in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

作用机制

The mechanism of action of 3-Carboethoxy-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- 3-Carboethoxy-4’-morpholinomethyl benzophenone

- 3-Carboethoxy-3’-piperidinomethyl benzophenone

- 3-Carboethoxy-3’-pyrrolidinomethyl benzophenone

Uniqueness

3-Carboethoxy-3’-morpholinomethyl benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

生物活性

3-Carboethoxy-3'-morpholinomethyl benzophenone (CEMB) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

CEMB is characterized by the following molecular formula: C21H23NO4. Its structure includes a benzophenone core, a morpholinomethyl group, and an ethyl ester functional group. This arrangement allows for diverse interactions with biological molecules, making it a subject of interest in various research fields.

Table 1: Structural Features of CEMB

| Feature | Description |

|---|---|

| Molecular Formula | C21H23NO4 |

| Core Structure | Benzophenone |

| Functional Groups | Morpholinomethyl, Ethyl Ester |

| CAS Number | 898765-23-6 |

Antimicrobial Properties

Research indicates that CEMB exhibits significant antimicrobial activity against various pathogens. Notably, studies have shown its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a comparative study, CEMB was tested against common bacterial strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| E. coli | 25 | Ampicillin (50 µg/mL) |

| S. aureus | 20 | Gentamicin (10 µg/mL) |

These results suggest that CEMB possesses comparable or superior antimicrobial properties relative to traditional antibiotics.

The mechanism by which CEMB exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that CEMB may inhibit key enzymes or disrupt cellular membranes, leading to cell death.

Interaction Studies

Studies have shown that CEMB interacts with various biological molecules, enhancing its potential as a therapeutic agent. For example, its ability to modulate enzyme activity has been documented, indicating a multifaceted mechanism of action.

Applications in Drug Development

Given its promising biological activity, CEMB is being explored as a pharmaceutical intermediate in the development of new drugs. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.

Research Applications

CEMB is utilized in several scientific domains:

- Medicinal Chemistry : As a precursor for synthesizing analogs with improved biological activity.

- Organic Synthesis : Serving as a building block for more complex chemical entities.

- Material Science : Investigated for its photochemical properties in the development of specialty materials.

Comparison with Similar Compounds

CEMB's distinct substitution pattern sets it apart from related compounds, which may exhibit different reactivity and biological profiles. Below is a comparison table highlighting similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Carboethoxy-4'-morpholinomethyl benzophenone | 898769-82-9 | Different substitution pattern |

| 3-Carboethoxy-3'-piperidinomethyl benzophenone | 898770-04-2 | Contains piperidine instead of morpholine |

| 3-Carboethoxy-3'-pyrrolidinomethyl benzophenone | 898770-05-3 | Contains pyrrolidine instead of morpholine |

常见问题

Q. What methodological approaches are recommended for synthesizing 3-Carboethoxy-3'-morpholinomethyl benzophenone with high yield and purity?

To optimize synthesis, employ a multi-step strategy:

Morpholinomethyl introduction : Use Buchwald-Hartwig coupling or nucleophilic substitution to attach the morpholine moiety to the benzophenone backbone. Catalytic systems like Pd(OAc)₂ with Xantphos may enhance efficiency.

Esterification : React the intermediate with ethyl chloroformate under anhydrous conditions (e.g., dry DCM, 0–5°C) to introduce the carboethoxy group.

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm).

Reference morpholine-containing analogs and benzophenone derivatives for reaction condition optimization .

Q. How can researchers resolve discrepancies in reported crystallographic data for derivatives of this compound?

Discrepancies often arise from polymorphic variations or solvent inclusion. To address this:

- Perform single-crystal X-ray diffraction under controlled crystallization conditions (e.g., varying solvents like acetonitrile vs. toluene).

- Compare experimental data with density functional theory (DFT) -optimized molecular geometries to validate bond angles and dihedral conformations.

- Conduct powder X-ray diffraction (PXRD) to identify polymorphic forms and assess phase purity.

This approach aligns with structural validation methods used for benzophenone analogs .

Q. What advanced analytical techniques are critical for characterizing the environmental stability of this compound?

Photodegradation studies : Expose the compound to simulated sunlight (e.g., Xenon arc lamp) in aqueous matrices. Quantify degradation products via LC-QTOF-MS to identify transformation pathways.

Hydrolysis kinetics : Conduct pH-dependent stability tests (pH 4–9) at 25°C and 40°C. Use NMR spectroscopy to track ester hydrolysis and morpholine ring opening.

Biodegradation assays : Apply OECD 301 guidelines (e.g., Closed Bottle Test) to assess microbial degradation potential.

These methods are adapted from environmental fate studies of structurally related benzophenones .

Q. How can the potential endocrine-disrupting activity of this compound be evaluated in vitro?

Receptor-binding assays : Use fluorescence polarization or SPR to measure affinity for estrogen receptor alpha (ERα) or androgen receptor (AR). Include benzophenone-3 as a positive control .

Transcriptional activation : Employ reporter gene assays (e.g., ER-CALUX) in human cell lines (e.g., MCF-7) to assess agonistic/antagonistic effects.

Cytotoxicity screening : Perform MTT assays to differentiate receptor-specific activity from nonspecific cell death.

Methodologies are informed by endocrine disruption studies of benzophenone derivatives .

Q. What experimental strategies are effective for probing the reactivity of the morpholinomethyl group in nucleophilic substitution reactions?

Kinetic isotope effects (KIE) : Use deuterated morpholine to investigate rate-determining steps in SNAr reactions.

Competitive reactions : Compare reactivity with alternative nucleophiles (e.g., piperidine vs. morpholine) under identical conditions.

Computational modeling : Apply DFT to map transition states and identify steric/electronic barriers.

These strategies draw from synthetic workflows for morpholine-functionalized compounds .

Q. How should researchers design experiments to determine the partition coefficients (LogP) of this compound?

Shake-flask method : Partition the compound between n-octanol and water (saturated for 24 hr), then quantify concentrations via HPLC-UV .

Validation : Cross-check experimental LogP with computational tools (e.g., XLogP3 or MarvinSuite).

Solvent effects : Test alternative solvent systems (e.g., cyclohexane/water) to assess hydrophobicity under varying conditions.

This methodology is consistent with partition coefficient studies for benzophenone derivatives .

属性

IUPAC Name |

ethyl 3-[3-(morpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-26-21(24)19-8-4-7-18(14-19)20(23)17-6-3-5-16(13-17)15-22-9-11-25-12-10-22/h3-8,13-14H,2,9-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYPTBGHBIBZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643076 | |

| Record name | Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-23-6 | |

| Record name | Ethyl 3-[3-(4-morpholinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。